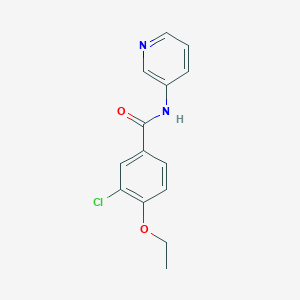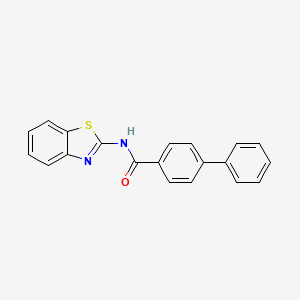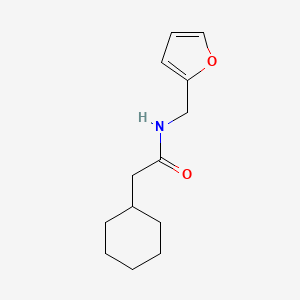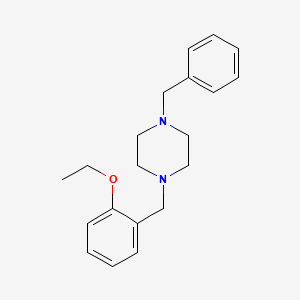
2-(4-nitrophenoxy)-N-4-pyridinylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-nitrophenoxy)-N-4-pyridinylacetamide, also known as GW501516 or Endurobol, is a synthetic compound that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was initially developed as a potential treatment for metabolic disorders such as obesity, diabetes, and dyslipidemia. However, it has gained popularity in the sports community as a performance-enhancing drug due to its ability to increase endurance and stamina.
作用机制
2-(4-nitrophenoxy)-N-4-pyridinylacetamide activates PPARδ, a nuclear receptor that regulates gene expression involved in lipid and glucose metabolism, energy homeostasis, and inflammation. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which results in improved energy production and utilization. It also induces the expression of genes involved in antioxidant defense, which protects cells from oxidative stress and inflammation.
Biochemical and Physiological Effects:
2-(4-nitrophenoxy)-N-4-pyridinylacetamide has been shown to increase endurance and stamina in animal models and human athletes. It enhances the capacity of skeletal muscle to use fatty acids as an energy source, which delays the onset of fatigue during prolonged exercise. It also improves oxygen utilization and blood flow, which increases aerobic capacity and reduces recovery time after exercise. In addition, 2-(4-nitrophenoxy)-N-4-pyridinylacetamide has been shown to reduce body weight and adiposity in obese mice, which is attributed to increased energy expenditure and decreased lipogenesis.
实验室实验的优点和局限性
2-(4-nitrophenoxy)-N-4-pyridinylacetamide is a potent and selective PPARδ agonist, which makes it a valuable tool for studying the role of PPARδ in various physiological and pathological conditions. It is also relatively stable and soluble in organic solvents, which facilitates its use in in vitro and in vivo experiments. However, 2-(4-nitrophenoxy)-N-4-pyridinylacetamide has been banned by the World Anti-Doping Agency (WADA) due to its performance-enhancing effects and potential health risks. Therefore, its use in human studies is restricted, and alternative animal models and experimental approaches need to be developed.
未来方向
Despite the controversy surrounding its use, 2-(4-nitrophenoxy)-N-4-pyridinylacetamide has the potential to be a valuable therapeutic agent for various metabolic and neurological disorders. Future research should focus on elucidating the molecular mechanisms of its action, identifying its target genes and pathways, and developing safer and more effective derivatives. In addition, the development of alternative PPARδ agonists with fewer side effects and better selectivity is crucial for the clinical translation of this class of compounds.
合成方法
The synthesis of 2-(4-nitrophenoxy)-N-4-pyridinylacetamide involves the reaction of 4-chloro-3-nitrobenzoic acid with 4-pyridylboronic acid in the presence of palladium catalyst and base. The resulting intermediate is then coupled with 2-(2-methyl-4-(trifluoromethyl)thiazol-5-yl)acetic acid to obtain the final product. The purity and yield of the compound can be improved by recrystallization and chromatographic techniques.
科学研究应用
2-(4-nitrophenoxy)-N-4-pyridinylacetamide has been extensively studied for its potential therapeutic applications in various metabolic disorders. It has been shown to improve insulin sensitivity, glucose uptake, and lipid metabolism in animal models of obesity and diabetes. It also has neuroprotective and anti-inflammatory effects in the central nervous system. In addition, 2-(4-nitrophenoxy)-N-4-pyridinylacetamide has been investigated for its anticancer properties, as it inhibits the growth and proliferation of cancer cells in vitro and in vivo.
属性
IUPAC Name |
2-(4-nitrophenoxy)-N-pyridin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4/c17-13(15-10-5-7-14-8-6-10)9-20-12-3-1-11(2-4-12)16(18)19/h1-8H,9H2,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQFWWVPLAJRPRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCC(=O)NC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(1-azepanylcarbonyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B5849755.png)
![ethyl 1-[3-(4-morpholinylsulfonyl)benzoyl]-4-piperidinecarboxylate](/img/structure/B5849761.png)


![2-phenyl-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B5849782.png)
![1-(2-fluorophenyl)-4-[(1-isobutyl-4-piperidinyl)carbonyl]piperazine](/img/structure/B5849793.png)




![methyl 2-{[(cinnamoylamino)carbonothioyl]amino}benzoate](/img/structure/B5849847.png)

![N-(tert-butyl)-3-{[(phenylthio)acetyl]amino}benzamide](/img/structure/B5849853.png)
